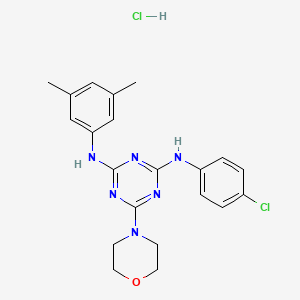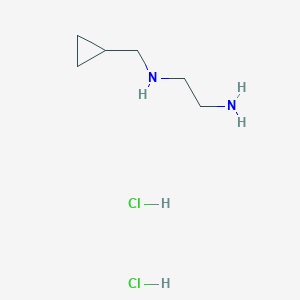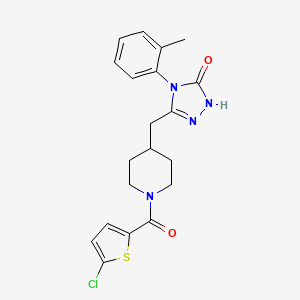![molecular formula C23H19N3O4 B2937201 2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione CAS No. 690640-87-0](/img/structure/B2937201.png)
2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione” is a complex organic molecule that contains several functional groups and rings. It has a naphtho[2,3-b]furan-4,9-dione moiety, a piperazine ring, and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl groups in the naphtho[2,3-b]furan-4,9-dione moiety could potentially undergo nucleophilic addition reactions. The nitrogen atoms in the piperazine and pyridine rings could act as bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Chemosensors for Transition Metal Ions
Naphthoquinone-based compounds have been synthesized and characterized for their molecular recognition abilities toward transition metal ions. These compounds demonstrate remarkable selectivity towards Cu2+ ions, exhibiting a color change upon complexation. This property is leveraged in developing chemosensors, which could be instrumental in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimides have shown that their fluorescence can be modulated by pH changes, with potential applications in pH probe development. The fluorescence quenching mechanism involves a photo-induced electron transfer (PET) process, indicating these compounds' utility in designing fluorescent sensors and in studying electron transfer processes (Gan et al., 2003).
Nucleophilic Substitutions with Amines
Research on nucleophilic substitutions of 2-chloronaphtho[2,3-b]furan-4,9-dione with various amines, including piperazine derivatives, showcases the compound's reactivity and versatility in synthesizing diverse derivatives. These reactions expand the toolkit for creating novel compounds with potential biological or catalytic applications (Koyanagi et al., 1998).
Anticancer Activity Evaluation
Piperazine derivatives have been synthesized and evaluated for their anticancer activity, indicating the potential therapeutic applications of such compounds. The efficient synthesis and the subsequent biological activity screening suggest a pathway for discovering new anticancer agents (Kumar et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Related compounds with a pyridinylpiperazine structure are known to act as potent and selective α2-adrenergic receptor antagonists .
Mode of Action
It’s known that α2-adrenergic receptor antagonists work by blocking the α2-adrenergic receptors, preventing the normal action of neurotransmitters and hormones, and thus altering cellular function .
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Compounds with similar structures have been shown to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzo[f][1]benzofuran-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-14-18(19-20(27)15-6-2-3-7-16(15)21(28)22(19)30-14)23(29)26-12-10-25(11-13-26)17-8-4-5-9-24-17/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQCLBVFGAFSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile](/img/structure/B2937118.png)
![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937119.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2937121.png)
![6-Methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride](/img/structure/B2937122.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2937129.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2937132.png)
![2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine](/img/structure/B2937133.png)


![N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2937138.png)

